1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Overview
Description
1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C23H32O3. It is a synthetic compound that belongs to the family of phenoxy ethers. This compound is known for its unique structural features, which include a tert-butyl group, a methoxy group, and a propoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 4-tert-butylphenol with 1-bromo-3-chloropropane to form 4-tert-butylphenoxypropane. This intermediate is then reacted with 2-methoxy-4-methylphenol under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted phenoxy ethers with different functional groups
Scientific Research Applications
1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxybenzene
- 1-[3-(4-tert-butylphenoxy)propoxy]-4-methylbenzene
- 1-[3-(4-tert-butylphenoxy)propoxy]-2-methyl-4-methoxybenzene
Uniqueness
1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups and structural features. The presence of both a methoxy group and a tert-butyl group imparts distinct chemical and physical properties, making it valuable for various applications. Its unique structure also allows for specific interactions with molecular targets, enhancing its potential as a research tool and therapeutic agent.
Properties
IUPAC Name |
1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-16-7-12-19(20(15-16)22-5)24-14-6-13-23-18-10-8-17(9-11-18)21(2,3)4/h7-12,15H,6,13-14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZGNQPPPKNPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C(C)(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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